2-Bromo-5-fluoro-4-methylpyrimidine
Overview
Description
2-Bromo-5-fluoro-4-methylpyrimidine is an organic compound belonging to the pyrimidine class of heterocyclic compounds It is characterized by the presence of bromine, fluorine, and methyl substituents on the pyrimidine ring
Mechanism of Action
Target of Action
It is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals, suggesting that its targets could be diverse depending on the final compound it is incorporated into.
Mode of Action
2-Bromo-5-fluoro-4-methylpyrimidine is often used in Suzuki–Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process. The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Biochemical Analysis
Biochemical Properties
2-Bromo-5-fluoro-4-methylpyrimidine plays a significant role in biochemical reactions, particularly in the synthesis of pharmaceuticals. It interacts with various enzymes and proteins, facilitating the formation of complex molecules. For instance, it can undergo palladium-catalyzed coupling reactions, which are essential in the synthesis of biologically active compounds . The nature of these interactions often involves the formation of covalent bonds, leading to the creation of new chemical entities with potential therapeutic benefits.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit certain kinases, which are crucial for cell proliferation and survival . This inhibition can lead to altered gene expression and metabolic changes, ultimately affecting cell growth and differentiation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins . These molecular interactions are critical for its role in therapeutic applications, as they determine the compound’s efficacy and specificity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to reduced efficacy . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular behavior, including altered cell proliferation and apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic benefits without significant adverse effects. At higher doses, toxic effects can be observed, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into active metabolites. These metabolic transformations can affect the compound’s bioavailability and efficacy . Additionally, the compound can influence metabolic flux and metabolite levels, further impacting cellular function and therapeutic outcomes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic potential and minimizing off-target effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its role in modulating cellular processes and achieving the desired therapeutic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-fluoro-4-methylpyrimidine typically involves the halogenation of 4-methylpyrimidine derivatives. One common method includes the bromination of 5-fluoro-4-methylpyrimidine using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and reagents, can improve the sustainability of the industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-fluoro-4-methylpyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Reduction Reactions: The compound can be reduced to form 5-fluoro-4-methylpyrimidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids in the presence of a base like potassium carbonate (K2CO3) are typical reagents.
Major Products Formed
Substitution: Formation of 2-azido-5-fluoro-4-methylpyrimidine or 2-amino-5-fluoro-4-methylpyrimidine.
Coupling: Formation of biaryl compounds with various substituents.
Reduction: Formation of 5-fluoro-4-methylpyrimidine derivatives
Scientific Research Applications
2-Bromo-5-fluoro-4-methylpyrimidine has diverse applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-fluoropyridine
- 2-Bromo-4-fluoropyridine
- 2-Bromo-5-chloropyridine
- 2-Bromo-4-methylpyridine
Uniqueness
2-Bromo-5-fluoro-4-methylpyrimidine is unique due to the presence of both bromine and fluorine substituents on the pyrimidine ring, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions with other molecules, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2-bromo-5-fluoro-4-methylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrFN2/c1-3-4(7)2-8-5(6)9-3/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIRINHSLFLOGNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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